molecular formula C14H10O3 B2854521 3-Formyl-5-phenylbenzoic acid CAS No. 2171840-25-6; 222180-19-0

3-Formyl-5-phenylbenzoic acid

Cat. No.: B2854521
CAS No.: 2171840-25-6; 222180-19-0
M. Wt: 226.231
InChI Key: VKVZVRIBCULALV-UHFFFAOYSA-N
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Description

3-Formyl-5-phenylbenzoic acid is a benzoic acid derivative featuring a formyl (-CHO) group at the 3-position and a phenyl (-C₆H₅) substituent at the 5-position of the aromatic ring. This compound combines the reactivity of the aldehyde group with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination polymers.

Properties

CAS No.

2171840-25-6; 222180-19-0

Molecular Formula

C14H10O3

Molecular Weight

226.231

IUPAC Name

3-formyl-5-phenylbenzoic acid

InChI

InChI=1S/C14H10O3/c15-9-10-6-12(8-13(7-10)14(16)17)11-4-2-1-3-5-11/h1-9H,(H,16,17)

InChI Key

VKVZVRIBCULALV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C(=O)O

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group in 3-formyl-5-phenylbenzoic acid enables classic acid-catalyzed reactions:

Esterification and Amidation

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form methyl/ethyl esters. For example:
    $$ \text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} $$ .

  • Amidation : Forms amides when treated with amines (e.g., NH₃, alkylamines) via activation with reagents like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) .

Acyl Chloride Formation

  • Conversion to acyl chloride using SOCl₂ or PCl₅ enables nucleophilic substitution (e.g., Friedel-Crafts acylation, Grignard reactions) .

Formyl Group Reactivity

The aldehyde moiety participates in nucleophilic additions and redox reactions:

Nucleophilic Addition

  • Grignard Reagents : Forms secondary alcohols upon reaction with organomagnesium halides:
    $$ \text{R-CHO} + \text{R'MgX} \rightarrow \text{R-CH(OH)-R'} $$ .

  • Wittig Reaction : Generates alkenes via reaction with ylides .

Oxidation and Reduction

  • Oxidation : The formyl group oxidizes to a carboxylic acid (e.g., using KMnO₄ or CrO₃) .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a primary alcohol .

Aromatic Electrophilic Substitution

The phenyl ring undergoes substitution reactions at activated positions:

Nitration and Sulfonation

  • Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to electron-withdrawing groups (-COOH, -CHO) .

  • Sulfonation (H₂SO₄) produces sulfonic acid derivatives .

Cross-Coupling Reactions

Transition-metal catalysis (Pd, Cu) facilitates:

  • Suzuki-Miyaura Coupling : Forms biaryl systems with boronic acids .

  • Heck Reaction : Alkenylation via palladium-catalyzed coupling .

Intramolecular Cyclization

The proximity of the formyl and carboxylic acid groups enables cyclization:

  • Lactone Formation : Under acidic conditions, intramolecular esterification generates a five- or six-membered lactone .

Decarboxylation and Deformylation

Under thermal or oxidative conditions:

  • Decarboxylation : Loss of CO₂ at high temperatures (>200°C), forming 3-phenylbenzaldehyde derivatives .

  • Deformylation : Acidic cleavage of the aldehyde group yields 5-phenylbenzoic acid .

Key Research Findings

  • Catalytic C–H Activation : Pd-catalyzed γ-C(sp³)–H arylation is feasible using directing groups like CONHArᶠ (Arᶠ = (4-CF₃)-C₆F₄) .

  • Bisphosphorylation : Metal-free phosphorylation of carboxylic acids with H-phosphonates yields bisphosphorylated products (up to 89% yield) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
3-Formyl-5-phenylbenzoic acid* Not provided C₁₄H₁₀O₃ ~226.23 3-CHO, 5-C₆H₅, 1-COOH Hypothetical structure for comparison
5-Formylfuran-3-carboxylic acid 603999-19-5 C₆H₄O₄ 140.09 Furan ring, 3-COOH, 5-CHO Used in heterocyclic drug synthesis
2-Amino-3-formylbenzoic acid 27867-47-6 C₈H₇NO₃ 165.15 2-NH₂, 3-CHO, 1-COOH Precursor for Schiff base ligands
5-Formyl-2-hydroxy-3-methoxybenzoic acid 3507-08-2 C₉H₈O₅ 196.16 5-CHO, 2-OH, 3-OCH₃, 1-COOH Intermediate for antioxidants
3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid 19719-00-7 C₁₀H₈I₃N₂O₄ 673.90 3-NHAc, 5-NHCHO, 2,4,6-I, 1-COOH Radiocontrast agent derivative

* Theoretical data inferred from structural analogs.

Key Comparisons:

Compared to iodinated derivatives (e.g., 19719-00-7), this compound lacks heavy atoms, reducing its utility in imaging but improving solubility in organic solvents .

Reactivity: The formyl group in this compound is analogous to that in 2-amino-3-formylbenzoic acid, enabling condensation reactions with hydrazides or amines to form bioactive Schiff bases . The phenyl group at the 5-position may sterically hinder reactions at the 3-CHO group compared to smaller substituents (e.g., -OH or -OCH₃ in 3507-08-2) .

Applications: While 5-formyl-2-hydroxy-3-methoxybenzoic acid is used in antioxidant synthesis due to its phenolic -OH group, this compound’s phenyl substituent could favor applications in polymer chemistry or metal-organic frameworks (MOFs) .

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